molecular formula C12H9FN4O2 B2591028 3-Ethyl-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775420-44-4

3-Ethyl-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2591028
CAS No.: 1775420-44-4
M. Wt: 260.228
InChI Key: ZROFIIYCYHDXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Ethyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.

    Agriculture: The compound is explored for its pesticidal and herbicidal properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Ethyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(2-fluorophenyl)-1,2,4-oxadiazole
  • 3-Methyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole
  • 3-Ethyl-3’-(4-chlorophenyl)-5,5’-bi-1,2,4-oxadiazole

Uniqueness

3-Ethyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of both ethyl and fluorophenyl groups, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

3-ethyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O2/c1-2-9-14-11(18-16-9)12-15-10(17-19-12)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROFIIYCYHDXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.